molecular formula F6H4NP B126223 Ammonium hexafluorophosphate CAS No. 16941-11-0

Ammonium hexafluorophosphate

Cat. No.: B126223
CAS No.: 16941-11-0
M. Wt: 163.003 g/mol
InChI Key: NIZXKAYXSNUDOU-UHFFFAOYSA-O
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Description

Ammonium hexafluorophosphate is an inorganic compound with the chemical formula NH₄PF₆. It is a white, water-soluble, hygroscopic solid. The compound consists of the ammonium cation (NH₄⁺) and the hexafluorophosphate anion (PF₆⁻). It is commonly used as a source of the hexafluorophosphate anion, which is a weakly coordinating anion .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: A patented method involves sequentially adding ammonium bifluoride solid, anhydrous hydrogen fluoride, and phosphorus oxychloride into a reaction kettle to obtain a first-stage reaction liquid. Methanol is then added, followed by ammonia water to fully react and obtain a third-stage reaction liquid. Solid-liquid separation is performed to obtain a precipitate and a fourth-stage reaction liquid, which is then concentrated under reduced pressure to obtain this compound .

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Hydrogen fluoride, phosphorus pentachloride, phosphonitrilic chloride.

    Conditions: Reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency.

Major Products:

Mechanism of Action

Target of Action

Ammonium hexafluorophosphate (NH4PF6) is an inorganic compound that is primarily used as a source of the hexafluorophosphate anion . Therefore, the primary targets of this compound are those compounds or materials that require the presence of a weakly coordinating anion .

Mode of Action

This compound interacts with its targets by providing the hexafluorophosphate anion . This anion can then participate in various chemical reactions, often serving as a counterion in the formation of metal complexes, particularly iridium and rhodium complexes . The hexafluorophosphate anion is also used in the synthesis of organometallic compounds .

Biochemical Pathways

It can influence these pathways indirectly through its role in the synthesis of organometallic compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It is known to be a water-soluble, hygroscopic solid , which suggests that it could be readily absorbed and distributed in aqueous environments. Its solubility in water at 20°C is 74.8% w/v .

Result of Action

The primary result of this compound’s action is the production of compounds or materials that require a weakly coordinating anion . For example, it can be used to produce flame retardant cellulose-based materials and cyclic amidinium and iminium this compound salts . It can also be used in the preparation of a polymer-supported iridium isomerization catalyst for the selective trans isomerization of aryl allylic derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the temperature and the presence of other solvents . Additionally, it decomposes on heating before melting , which means that high temperatures can affect its stability and efficacy. It is also decomposed by boiling mineral acids .

Biochemical Analysis

Biochemical Properties

The biochemical properties of ammonium hexafluorophosphate are not well-studied. As an inorganic compound, it does not directly interact with enzymes, proteins, or other biomolecules in the same way that organic molecules do. It is commonly used as a source of the hexafluorophosphate anion , which may have indirect effects on biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an inorganic compound, it does not bind to biomolecules or influence gene expression in the same way that organic compounds do. Its primary role in biochemical applications is as a source of the hexafluorophosphate anion .

Temporal Effects in Laboratory Settings

This compound is a stable compound that decomposes on heating before melting . Its solubility in water at 20°C is 74.8% w/v . It is also very soluble in Me2CO, MeOH, EtOH, and MeOAc, and is decomposed by boiling mineral acids .

Comparison with Similar Compounds

  • Potassium Hexafluorophosphate (KPF₆)
  • Sodium Hexafluorophosphate (NaPF₆)
  • Lithium Hexafluorophosphate (LiPF₆)

Comparison:

Properties

IUPAC Name

azanium;hexafluorophosphate
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InChI

InChI=1S/F6P.H3N/c1-7(2,3,4,5)6;/h;1H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIZXKAYXSNUDOU-UHFFFAOYSA-O
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6H4NP
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DSSTOX Substance ID

DTXSID00884948
Record name Ammonium hexafluorophosphate
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Molecular Weight

163.003 g/mol
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Physical Description

Solid; [Merck Index] Off-white powder, soluble in water; [MSDSonline]
Record name Ammonium hexafluorophosphate
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CAS No.

16941-11-0
Record name Ammonium hexafluorophosphate
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Record name Phosphate(1-), hexafluoro-, ammonium (1:1)
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Record name Ammonium hexafluorophosphate
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Record name Ammonium hexafluorophosphate
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Record name AMMONIUM HEXAFLUOROPHOSPHATE
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Customer
Q & A

Q1: What is the molecular formula and weight of ammonium hexafluorophosphate?

A1: The molecular formula of this compound is NH₄PF₆, and its molecular weight is 163.06 g/mol.

Q2: How does this compound interact with cellulose in flame retardant applications?

A2: [] this compound acts as a flame retardant for cellulose by promoting dehydration during its decomposition. The fluorine in this compound accelerates this dehydration pathway, creating a synergistic effect that enhances flame retardancy.

Q3: How does this compound contribute to the synthesis of fluoridated hydroxyapatite?

A3: [] this compound serves as a fluorine source in the sol-gel synthesis of fluoridated hydroxyapatite. By adjusting the amount of this compound added to the precursor solution (calcium nitrate tetrahydrate and phosphoric pentoxide), the fluorine content in the final fluoridated hydroxyapatite can be tailored.

Q4: What is the impact of this compound on the morphology of electrochemically synthesized polythiophene thin films?

A4: [] The choice and concentration of the electrolyte, including this compound, influences the morphology of electrochemically synthesized polythiophene thin films. Optimum concentrations promote both two-dimensional and three-dimensional growth processes, while higher concentrations can lead to electrolyte crystal precipitation on the film surface.

Q5: How can this compound be recycled from used electrolyte solutions?

A5: [] this compound can be effectively recycled from used electrolyte solutions using established procedures. The quality of the recycled product, assessed by cyclic voltammetry, is comparable to freshly synthesized this compound.

Q6: How does this compound function as a structural modifier for carbon-coated natural graphite anodes in lithium-ion batteries?

A6: [] Introducing this compound during the carbon-coating process of natural graphite anodes enhances their electrochemical performance and thermal stability. The thermal decomposition of this compound introduces COP linkages, leading to the formation of nanopores in the amorphous carbon layer. These nanopores act as additional lithium-ion storage sites, improving reversible capacity and cycling stability, particularly at varying temperatures (-20 °C to 60 °C).

Q7: Can you explain the role of this compound in the synthesis of nitrogen, phosphorus, and fluorine tri-doped graphene for electrochemical water splitting?

A7: [] this compound plays a crucial role in synthesizing tri-doped graphene for water splitting. Its thermal decomposition provides the necessary nitrogen, phosphorus, and fluorine sources. Additionally, the gas evolution during this process contributes to the formation of a porous graphene structure without the need for a template. This porous, tri-doped graphene exhibits excellent electrocatalytic activity for the oxygen reduction reaction, oxygen evolution reaction, and hydrogen evolution reaction, making it a promising multifunctional catalyst for energy applications.

Q8: What is the function of this compound in a homogeneous ionic liquid microextraction method for determining hormones in cosmetics?

A8: [] this compound serves as an ion-pairing agent in the homogeneous ionic liquid microextraction of hormones from cosmetic samples. This enhances the extraction efficiency of the target hormones before their analysis by high-performance liquid chromatography.

Q9: How does this compound interact with dibenzo-30-crown-10?

A9: [] this compound forms a 1:1 complex with dibenzo-30-crown-10, with the ammonium cation completely encapsulated within the crown ether cavity via seven hydrogen bonds. This complexation highlights the ability of dibenzo-30-crown-10 to encapsulate cations and demonstrates the influence of non-covalent interactions on molecular recognition.

Q10: Does the cavity size of DIBPillar[n]arenes influence their complexation with this compound salts?

A10: [] Yes, the cavity size of DIBPillar[n]arenes significantly affects their host-guest chemistry with this compound salts. DIBPillar[5]arene, with a smaller cavity, exhibits no complexation. In contrast, DIBPillar[6]arene, with a larger cavity, forms a 1:1 complex with n-octyltriethyl this compound, indicating the importance of size complementarity in host-guest interactions.

Q11: How do different constitutional isomers of BMpillar[5]arene interact with this compound?

A11: [] The four constitutional isomers of BMpillar[5]arene exhibit varying binding affinities towards n-octyltrimethyl this compound. This difference arises from the specific structural variations between the isomers, highlighting the role of subtle structural modifications in governing host-guest interactions.

Q12: Can this compound induce conformational changes in a hexapodal receptor?

A12: [] Yes, the binding of this compound to a pyrazole-based hexa-host receptor induces a conformational change. This change favors a specific, unusual conformation of the receptor stabilized by hydrogen bonding interactions with the this compound.

Q13: How does high pressure affect the NMR spectra of this compound?

A13: [] High-pressure NMR studies on this compound provide information about the influence of pressure on molecular motions. Changes in spectral features, particularly the second moment, with increasing pressure indicate alterations in the motional freedom of NH₄⁺ and PF₆⁻ ions. This highlights the sensitivity of NMR spectroscopy to pressure-induced changes in molecular dynamics.

Q14: Can you describe a method for synthesizing 1,1,3,3-tetramethylfluoroformamidinium hexafluorophosphate?

A14: [] 1,1,3,3-tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be synthesized by reacting tetramethylchloroformamidinium hexafluorophosphate (TCFH) with anhydrous potassium fluoride. An alternative method involves a one-pot synthesis starting from oxalyl chloride and tetramethylurea.

Q15: Describe a novel synthesis method for hydrazinium hexafluorophosphate.

A15: [] Hydrazinium hexafluorophosphate (N₂H₅PF₆) can be synthesized through a novel, direct reaction between this compound and hydrazine hydrate. This method achieves high yields and simplifies the production of this compound.

Q16: How does this compound contribute to the synthesis of luminescent, metal-metal bonded complexes?

A16: [] this compound facilitates the synthesis of luminescent, metal-metal bonded complexes by acting as a counterion. In the reaction of palladium(II) or platinum(II) precursors with a specific phosphine ligand, this compound aids in the formation and isolation of the desired metal complexes, which are often obtained as hexafluorophosphate salts.

Q17: Can you discuss the application of this compound in the synthesis of 2-aminospiropyrazolilammonium salts?

A17: [] this compound is crucial for synthesizing 2-aminospiropyrazolilthis compound salts. These salts are formed through a double ion substitution reaction, where this compound in ethanol reacts with the toluenesulfonates of intermediate 2-aminospiropyrazolinium compounds.

Q18: How does this compound affect the stability of perovskite solar cells?

A18: [] this compound significantly enhances the long-term stability of perovskite solar cells. When introduced during the fabrication process, it participates in an ion exchange reaction, forming a gradient structure within the device. This structure provides multi-faceted protection for the perovskite film, including enhanced hydrophobicity, suppressed ion migration through hydrogen bonding, and reduced perovskite defects. Consequently, unencapsulated devices exhibit improved stability under various aging conditions.

Q19: Can you provide an example of using this compound in asymmetric synthesis?

A19: [] this compound plays a crucial role in the asymmetric synthesis of chiral arsines from phosphine-stabilized arsenium salts. It facilitates the formation of air-stable, crystalline salts of the type R₃P~As⁺R₂ PF₆⁻ by reacting tertiary phosphines with diorganoiodoarsines in a dichloromethane-aqueous this compound mixture. These salts serve as valuable intermediates in synthesizing chiral arsines, highlighting the versatility of this compound in synthetic chemistry.

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